molecular formula C7H5BClF3O2 B1587380 4-Chloro-2-(trifluoromethyl)phenylboronic acid CAS No. 313545-41-4

4-Chloro-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1587380
CAS No.: 313545-41-4
M. Wt: 224.37 g/mol
InChI Key: YAPBOBGBYQQYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethyl)phenylboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a trifluoromethyl group. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

4-Chloro-2-(trifluoromethyl)phenylboronic acid is primarily used as a reactant in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a palladium catalyst to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. This reaction is used to synthesize a wide range of biologically active molecules, including pharmaceuticals and agrochemicals .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and soluble in methanol . These properties can influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific context of its use. As a reactant in chemical synthesis, its primary effect is the formation of new carbon-carbon bonds, enabling the creation of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature, preferably in a cool and dark place . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound to prevent respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

    Palladium Catalyst: Palladium acetate or palladium chloride.

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.

    Temperature: Typically between 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: 4-Chloro-2-(trifluoromethyl)phenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it useful in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the creation of materials with specific characteristics and functionalities.

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenylboronic acid
  • 4-Iodo-2-(trifluoromethyl)phenylboronic acid
  • 4-Chloro-3-(trifluoromethyl)phenylboronic acid

Comparison: 4-Chloro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain cross-coupling reactions. Compared to its analogs, such as 4-bromo-2-(trifluoromethyl)phenylboronic acid, the chlorine-substituted compound may offer different reactivity and selectivity profiles, which can be advantageous in specific synthetic applications.

Properties

IUPAC Name

[4-chloro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPBOBGBYQQYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376837
Record name 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313545-41-4
Record name 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(trifluoromethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.